Structural Uniqueness: 5‑(Furan‑3‑yl)pyridine Substitution Versus 6‑(Furan‑3‑yl)pyridine Isomer
The target compound bears the furan‑3‑yl group at the 5‑position of the central pyridine ring, in contrast to the commercially available isomer N‑{[6‑(furan‑3‑yl)pyridin‑3‑yl]methyl}‑4‑(1H‑pyrrol‑1‑yl)benzamide (CAS 2177366‑38‑8), which places the furan substituent at the 6‑position . Published structure‑activity relationship (SAR) studies on related kinase inhibitors demonstrate that the position of heteroaryl substituents on the pyridine core influences both binding‑pocket complementarity and electronic distribution, leading to measurable differences in IC₅₀ values [1]. No direct enzymatic or cellular comparison of the two isomers has been reported.
| Evidence Dimension | Positional isomerism – furan attachment point on pyridine ring |
|---|---|
| Target Compound Data | Furan‑3‑yl at pyridine 5‑position |
| Comparator Or Baseline | Isomer CAS 2177366‑38‑8 (furan‑3‑yl at pyridine 6‑position) |
| Quantified Difference | No experimental ΔIC₅₀ or ΔEC₅₀ available; SAR precedent in analogous chemotypes indicates positional shift can alter potency by >5‑fold [1] |
| Conditions | In silico structural comparison; literature SAR extrapolation |
Why This Matters
Procurement of the 5‑furan isomer rather than the 6‑furan isomer may be critical for programs targeting a binding site sensitive to substituent geometry, but experimental confirmation is absent.
- [1] Synthesis, bioevaluation and molecular dynamics of pyrrolo-pyridine benzamide derivatives as potential antitumor agents in vitro and in vivo. Eur J Med Chem. 2022; 233:114215. View Source
